![molecular formula C11H13F2NO B2520292 2-{[(3,5-Difluorofenil)metil]amino}ciclobutan-1-ol CAS No. 2199344-74-4](/img/structure/B2520292.png)

2-{[(3,5-Difluorofenil)metil]amino}ciclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

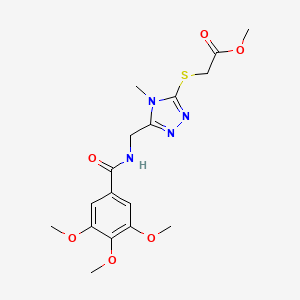

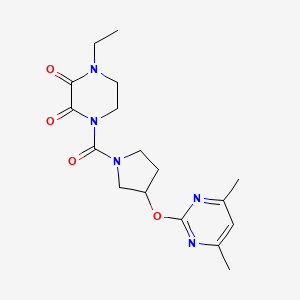

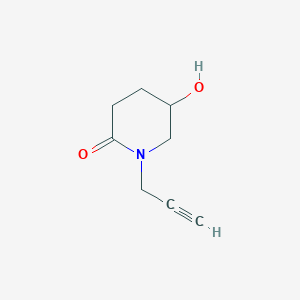

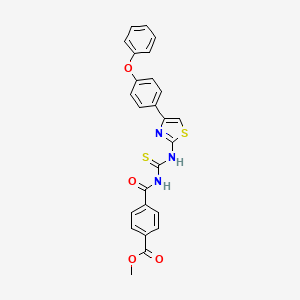

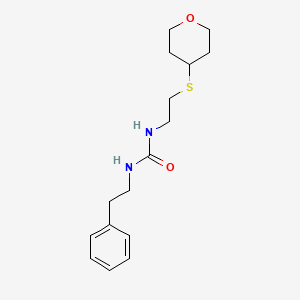

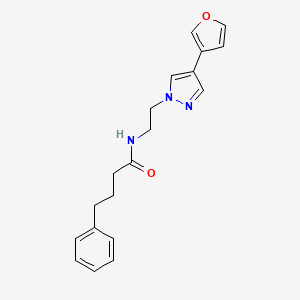

The compound 2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol is a structurally complex molecule that incorporates a cyclobutane ring, which is a four-membered ring known for its unique chemical properties and reactivity due to ring strain. The presence of the difluorophenyl group suggests potential for increased stability and interesting electronic effects, which could be valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. One approach is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), which proceeds via a Wagner-Meerwein rearrangement, as described in the synthesis of 2-arylsubstituted gem-difluorocyclobutanes . This method provides mild reaction conditions and good functional group tolerance. Another relevant synthesis method involves a formal [2+2] cycloaddition reaction, which has been used to obtain cyclobutane amino acids . Additionally, a 2 + 2 cycloaddition using dichloroketene has been employed to synthesize boronated cyclobutanone derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be analyzed through various techniques, including single crystal X-ray analysis. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the cyclobutane ring . This structural information is crucial for understanding the reactivity and potential applications of cyclobutane derivatives.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo a variety of chemical reactions. For example, cyclobutanone derivatives can be transformed into 2-amino-1,3-diols with threoninol substructure through the addition of methylmagnesium bromide . The cyclobutane ring can also be incorporated into beta-peptides, demonstrating its role as a structure-promoting unit . Furthermore, cyclobutenecarboxylates can undergo thermal ring-opening reactions to form butadienes and subsequent 1,3-disubstituted 3,4-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For example, the synthesis of 2-methyl-1,3-cyclobutanedione suggests that it exists in solution and the solid state as the enol, which is indicative of its acid strength and the presence of homoallylic coupling in its NMR spectrum . The synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones provides insights into the photodecomposition and diastereoselectivity of these compounds .

Aplicaciones Científicas De Investigación

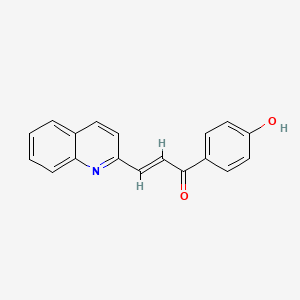

Química Medicinal y Desarrollo de Fármacos

- Inhibidores de la Angiogénesis: Los investigadores han explorado la síntesis de análogos de honokiol utilizando ácido 3,5-difluorofenilborónico. Estos análogos pueden servir como posibles inhibidores de la angiogénesis, lo que podría tener implicaciones en la terapia contra el cáncer y otras enfermedades relacionadas con los vasos sanguíneos .

Estudios Mecanísticos

En resumen, el ácido 3,5-difluorofenilborónico juega un papel multifacético en la investigación científica, abarcando la química medicinal, la síntesis orgánica, la ciencia de los materiales y la química de coordinación. Su versatilidad lo convierte en un compuesto intrigante para una mayor exploración . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar! 😊

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3,5-difluorophenyl)methylamino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-7(4-9(13)5-8)6-14-10-1-2-11(10)15/h3-5,10-11,14-15H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVFMXXLUZUAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCC2=CC(=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)